Src-Peptide -

Src-Peptide

Catalog Number: EVT-10955374
CAS Number:
Molecular Formula: C64H106N22O21
Molecular Weight: 1519.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Src-Peptide refers to a class of synthetic peptides designed specifically to interact with the Src family of protein tyrosine kinases, particularly pp60c-src. These peptides are crucial in studying signal transduction pathways and cellular processes influenced by Src kinases. The Src family is involved in various cellular functions, including growth, differentiation, and survival, making Src-Peptides valuable in both research and therapeutic contexts.

Source

Src-Peptides are synthesized primarily through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The development of these peptides often utilizes automated synthesizers and various resin types to facilitate the coupling of amino acids in a controlled manner.

Classification

Src-Peptides can be classified based on their sequence length, structural properties, and functional roles. They typically range from small fragments (tri- to hexapeptides) to longer sequences that mimic natural substrates or inhibitors of Src kinases.

Synthesis Analysis

Methods

The predominant method for synthesizing Src-Peptides is Solid-Phase Peptide Synthesis (SPPS). This technique involves the following steps:

  1. Resin Selection: Choosing an appropriate resin that will support the peptide synthesis.
  2. Amino Acid Coupling: Sequentially adding protected amino acids to the growing peptide chain.
  3. Deprotection: Removing protecting groups (e.g., fluorenylmethoxycarbonyl) after each coupling step to expose the amino group for subsequent reactions.
  4. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using strong acids such as trifluoroacetic acid.

Technical details such as reaction conditions (temperature, solvent) and purification methods (high-performance liquid chromatography) are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure

Src-Peptides typically exhibit a linear structure composed of a specific sequence of amino acids that may include modifications for enhanced stability or activity. The molecular structure can be analyzed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

Data

For example, a common Src-Peptide sequence might include key residues that interact with the active site of the Src kinase. The molecular weight and specific structural features can vary significantly depending on the sequence chosen for synthesis.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in Src-Peptide synthesis include:

  • Peptide Bond Formation: Between carboxyl and amino groups of adjacent amino acids.
  • Deprotection Reactions: Utilizing bases or acids to remove protective groups.
  • Cleavage Reactions: Using strong acids to detach the synthesized peptide from the resin.

Technical details regarding reaction conditions are crucial; for instance, using different coupling reagents can influence yield and purity .

Mechanism of Action

Process

Src-Peptides function primarily by mimicking natural substrates or inhibitors of Src kinases. Upon binding to the kinase, these peptides can modulate its activity by either promoting phosphorylation or acting as competitive inhibitors.

Data

Research has shown that specific sequences within these peptides can significantly affect their binding affinity and inhibitory capacity. For instance, studies have identified optimal sequences that yield low inhibition constants (Ki), indicating high potency .

Physical and Chemical Properties Analysis

Physical Properties

Src-Peptides typically exhibit properties such as solubility in aqueous solutions, stability under physiological conditions, and specific melting points depending on their composition.

Chemical Properties

Chemical properties include reactivity with various biochemical agents and stability against enzymatic degradation. Analytical techniques such as high-performance liquid chromatography are employed to assess purity and identify impurities .

Applications

Src-Peptides have numerous scientific applications:

  • Research Tools: Used in studies investigating signal transduction pathways involving Src kinases.
  • Drug Development: Potential candidates for developing therapeutic agents targeting diseases associated with aberrant Src activity, such as cancer.
  • Biochemical Assays: Serve as substrates in assays to measure kinase activity or screen for inhibitors.
Structural Biology of Src Kinase Domains

SH3-SH2-Kinase Domain Intramolecular Interactions

Src kinase activity is autoinhibited through intramolecular interactions between its Src Homology 3 (SH3), Src Homology 2 (SH2), and kinase domains. In the downregulated state, the SH3 domain binds to a polyproline type II (PPII) helix within the SH2-kinase linker, while the SH2 domain engages a phosphorylated tyrosine residue (pY527) in the C-terminal tail. This configuration stabilizes a "clamped" conformation that constrains the kinase domain in a catalytically inactive state [1] [7].

Crucially, the SH3 and SH2 domains exhibit allosteric cross-talk. Binding of phosphotyrosyl peptides to the SH2 domain enhances affinity for a subset of SH3 ligands, while SH3 ligand occupancy reciprocally potentiates phosphotyrosine binding. This bidirectional communication arises from direct physical interactions between adjacent SH3 and SH2 domains, as demonstrated in Fyn and Lck kinases [1]. Disruption of either interaction (e.g., via competitive SH3 ligands like HIV-1 Nef or SH2 antagonists) releases the kinase domain, enabling transition to an active conformation [5] [7].

Table 1: Key Regulatory Interactions in Src Kinases

DomainBinding PartnerFunctional Consequence
SH3SH2-kinase linker (PPII helix)Stabilizes autoinhibited state; displacement activates kinase
SH2C-terminal pY527Anchors SH2 domain to kinase domain; maintains autoinhibition
KinaseSH3-SH2 tandemReceives allosteric signals for activation/inhibition

ATP-Binding Site Architecture and Substrate Recognition Mechanisms

The ATP-binding site of Src kinase resides at the cleft between the N-lobe (β-sheets) and C-lobe (α-helices). Key structural elements include:

  • Glycine-rich loop (P-loop): Coordinates ATP phosphates
  • Catalytic loop: Contains HRD motif essential for phosphotransfer
  • Activation loop (A-loop): Contains tyrosine 416 phosphorylation site; regulates substrate access

Unlike many tyrosine kinases (e.g., insulin receptor kinase), which position substrate residues C-terminal to the phosphoacceptor tyrosine along the C-lobe, Src kinase exhibits a substrate-binding mode resembling serine/threonine kinases. Paramagnetic relaxation enhancement NMR and molecular dynamics simulations reveal that Src binds peptide substrates with residues C-terminal to tyrosine oriented along the catalytic cleft above the activation loop. This topology is distinct from the canonical tyrosine kinase substrate path below the activation loop [2].

Substrate recognition is dynamically coupled to ATP binding. Phosphorylation of tyrosine 416 in the A-loop rigidifies its structure, optimizing the catalytic site for both ATP and substrate binding. Concurrently, ATP/ADP occupancy allosterically modulates the A-loop conformation, demonstrating bidirectional communication between cofactor and substrate sites [8].

Table 2: ATP-Binding Site Structural Elements

Structural ElementResidues/FeaturesRole in Catalysis
P-loopGXGXΦG (Φ: hydrophobic residue)Coordinates β/γ-phosphates of ATP
Catalytic loopHRDxxxNBase catalysis (His), transition state stabilization (Asp)
DFG motifAsp-Phe-GlyPositions Mg²⁺-ATP; "DFG-in" state required for activity
A-loopY416 (phosphoacceptor site)Gates substrate access; phosphorylation stabilizes active conformation

Crystal Structures of Active Conformations and Regulatory Interfaces

Crystal structures of activated Src family kinases (e.g., Hck, c-Src) reveal key conformational changes upon release from autoinhibition:

  • Kinase domain rearrangement: The αC-helix rotates inward, forming a salt bridge between glutamate 310 and lysine 295, while the A-loop adopts an extended conformation upon tyrosine 416 phosphorylation [3].
  • Regulatory spine assembly: Hydrophobic residues from the N-lobe (e.g., leucine 325 in β4), αC-helix, and C-lobe align to form a continuous "regulatory spine" (R-spine), essential for catalytic competence [3] [9].
  • SH3-SH2 displacement: In active c-Src structures, the SH3-SH2 tandem detaches from the kinase domain’s rear and repositions atop the N-lobe, facilitating substrate access [3].

A notable structural feature in active Src kinases is the C-terminal hydrophobic pocket, identified in unphosphorylated c-Src structures. This pocket accommodates N-terminal myristoyl groups—a regulatory mechanism analogous to Abl kinase. Myristate binding to this site may stabilize active conformations and influence membrane association [3].

Phosphate-Binding Loop (P-Loop) Conformational Dynamics

The P-loop (residues 315–322 in human c-Src) undergoes nucleotide-dependent conformational changes critical for ATP coordination and catalytic efficiency. In the autoinhibited state, the P-loop adopts a closed conformation that partially occludes the ATP-binding site. ATP binding induces a structural shift, positioning the glycine-rich loop to clamp the γ-phosphate [3] [6].

Phosphorylation of tyrosine 416 exerts long-range allosteric effects on P-loop dynamics. NMR studies show that phosphorylated Src kinase (SrcP) exhibits reduced conformational exchange in the P-loop compared to unphosphorylated Src, indicating rigidification upon activation. This effect is synergistic with ATP binding: ATP-loaded SrcP displays the most stable P-loop conformation, optimizing the catalytic site for phosphotransfer [8].

The P-loop also mediates cross-talk with the SH3-SH2 clamp. Chemical proteomic profiling using ATP-competitive photo-probes demonstrates that inhibitors selective for autoinhibited Src kinases (e.g., dasatinib derivatives) alter SH3-SH2 interdomain orientations. This suggests that P-loop occupancy communicates with regulatory domains via allosteric networks traversing the kinase domain [6].

Key Dynamic States of the P-Loop:

  • Apo/autoinhibited: Flexible; samples open/closed states; ATP site inaccessible.
  • ATP-bound: Stabilized closed conformation; coordinates phosphates.
  • Phosphorylated (Y416) + ATP: Maximally rigidified; optimal catalytic geometry.
  • Inhibitor-bound: Drug-specific conformations (e.g., DFG-flip in imatinib-bound states) [3] [8].

Properties

Product Name

Src-Peptide

IUPAC Name

4-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C64H106N22O21

Molecular Weight

1519.7 g/mol

InChI

InChI=1S/C64H106N22O21/c1-8-31(4)49(86-60(106)42(26-30(2)3)83-55(101)39(14-11-25-74-64(70)71)81-53(99)37(65)12-9-23-72-62(66)67)61(107)82-41(20-22-46(90)91)57(103)85-44(28-47(92)93)59(105)78-34(7)52(98)80-40(19-21-45(88)89)56(102)84-43(27-35-15-17-36(87)18-16-35)58(104)77-32(5)50(96)76-33(6)51(97)79-38(13-10-24-73-63(68)69)54(100)75-29-48(94)95/h15-18,30-34,37-44,49,87H,8-14,19-29,65H2,1-7H3,(H,75,100)(H,76,96)(H,77,104)(H,78,105)(H,79,97)(H,80,98)(H,81,99)(H,82,107)(H,83,101)(H,84,102)(H,85,103)(H,86,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)

InChI Key

KEOPTZKJOKJEIM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.